C19H17F3N8O
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H17F3N8O |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H17F3N8O/c20-19(21,22)17-27-26-14-5-6-15(28-30(14)17)29-9-7-11(8-10-29)16(31)25-18-23-12-3-1-2-4-13(12)24-18/h1-6,11H,7-10H2,(H2,23,24,25,31) |
InChI Key |
DVJULWZFEYCNLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC3=CC=CC=C3N2)C4=NN5C(=NN=C5C(F)(F)F)C=C4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of C19h17f3n8o
Elucidation and Optimization of Synthetic Pathways for C19H17F3N8O
The construction of the triazolopyrimidine core, especially with a trifluoromethyl substituent, often requires multi-step syntheses that demand careful planning and execution.
Divergent synthesis , on the other hand, starts from a common intermediate and then branches out to create a series of related compounds through different reaction pathways mdpi.combeilstein-journals.org. This strategy is particularly useful for generating libraries of analogues for structure-activity relationship (SAR) studies, allowing for systematic exploration of how structural modifications impact biological activity mdpi.combeilstein-journals.org. For trifluoromethyl triazolopyrimidines, a divergent approach could involve synthesizing a core triazolopyrimidine scaffold and then introducing various substituents at different positions using distinct reaction sequences.
The synthesis of trifluoromethyl triazolopyrimidines typically involves several key transformations:
Cyclocondensation Reactions: The formation of the triazolopyrimidine ring system often relies on cyclocondensation reactions. For example, the condensation of 3-amino-1,2,4-triazoles with β-dicarbonyl compounds or their equivalents is a common method to construct the mdpi.comfrontiersin.orgrsc.orgtriazolo[1,5-a]pyrimidine core mdpi.comresearchgate.netresearchgate.net. Reactions involving ethyl 4,4,4-trifluoroacetoacetate are specifically used to incorporate the trifluoromethyl group into the pyrimidine (B1678525) ring mdpi.comresearchgate.net.
Halogenation and Nucleophilic Substitution: Conversion of hydroxyl groups on the triazolopyrimidine core to halogens (e.g., chlorine using POCl3) is a crucial step, enabling subsequent nucleophilic aromatic substitution (SNAr) reactions nih.govacs.org. This allows for the introduction of various amine or other nucleophilic substituents at specific positions, a common strategy for derivatization nih.govacs.org.
Functional Group Introduction: The addition of side chains, such as hydroxyethyl (B10761427) or methoxycarbonylmethyl groups, are critical steps in synthesizing specific targets like ticagrelor, though these can present challenges in chemoselectivity derpharmachemica.comgoogle.com. The introduction of trifluoromethyl groups themselves can involve specialized reagents or building blocks researchgate.netjst.go.jpnih.gov.
Intermediate Preparation: The synthesis of key trifluoromethylated precursors, such as trifluoromethylpyridines or trifluoroacetoacetate derivatives, is fundamental to building the desired scaffold mdpi.comresearchgate.netjst.go.jpnih.gov.
Optimizing reaction conditions and selecting appropriate catalysts are vital for improving yields, reducing reaction times, and enhancing selectivity.
Catalysis: Various catalysts are employed, including acids (e.g., p-toluenesulfonic acid for cyclocondensations mdpi.com), bases (e.g., DBU, NaOH, triethylamine (B128534) for various condensations and substitutions derpharmachemica.comgoogle.com), and metal catalysts (e.g., copper for click chemistry or Ullmann-type reactions nih.gov, silver for cycloadditions rsc.orgthieme-connect.com). Organocatalysts and even catalyst-free conditions under microwave irradiation have also been explored for greener synthesis rasayanjournal.co.inmdpi.com.
Reaction Engineering: Strategies such as one-pot reactions, microwave-assisted synthesis, and solvent-free conditions are employed to increase efficiency and reduce environmental impact derpharmachemica.comnih.govrasayanjournal.co.inmdpi.comjapsonline.com. For instance, multicomponent reactions (MCRs) allow for the assembly of complex structures from multiple starting materials in a single step, often with high atom economy derpharmachemica.comrasayanjournal.co.injapsonline.com. Careful control of reaction temperature, solvent, and reagent stoichiometry is essential for optimizing yields and minimizing by-products derpharmachemica.com.
While the specific compound this compound is not detailed regarding its stereochemistry, many biologically active triazolopyrimidines are chiral. Achieving stereocontrol is critical in such cases.
Asymmetric Synthesis: Techniques like asymmetric catalysis (using chiral catalysts), chiral auxiliaries, or starting from chiral pool materials are employed to synthesize enantiomerically pure compounds thieme-connect.comresearchgate.net.
Stereoselective Reactions: Certain reactions, such as cycloadditions or specific bond formations, can exhibit inherent stereoselectivity, which can be further controlled by catalyst or reaction condition selection rsc.orgthieme-connect.com. For example, some reactions show preference for syn or anti addition, influenced by the steric and electronic environment derpharmachemica.com.
Design and Synthesis of Novel this compound Analogues and Prodrug Strategies
The design of new derivatives of this compound, or related trifluoromethyl triazolopyrimidines, is driven by structure-activity relationships (SAR) and the need to improve pharmacological properties.
SAR studies are crucial for identifying key structural features that influence biological activity and for designing improved analogues.
Impact of Trifluoromethyl Group: The presence of a trifluoromethyl (CF3) group, particularly at the 2-position of the mdpi.comfrontiersin.orgrsc.orgtriazolo[1,5-a]pyrimidine ring, has been shown to enhance drug activity rsc.orgnih.govresearchgate.net. Fluorine substituents, in general, can improve metabolic stability, lipophilicity, and binding affinity due to their unique electronic properties europa.eu.
Substituent Effects: Modifications at various positions of the triazolopyrimidine scaffold significantly impact activity. For instance, varying the amines at the 7-position or introducing substituents on attached phenyl rings can modulate potency and selectivity rsc.orgresearchgate.neteuropa.euqau.edu.pknih.gov. Para-substituted anilines with hydrophobic groups like CF3 have been found to provide a good balance of potency and metabolic stability europa.eu.
Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties (bioisosterism) is a common strategy to discover new analogues with improved characteristics or different biological profiles rsc.orgresearchgate.net.
Target Interaction: Understanding how the molecule interacts with its biological target, such as P. falciparum dihydroorotate dehydrogenase (PfDHODH), guides the design process. Docking simulations reveal that these compounds can form strong hydrogen bonds with the target, and specific structural features, like the CF3 group, are critical for optimal binding rsc.orgresearchgate.net.
The synthesis of novel derivatives often involves adapting established synthetic routes to incorporate new substituents or to explore alternative cyclization strategies, ensuring that the core trifluoromethyl triazolopyrimidine scaffold is maintained or strategically modified.
Compound List
this compound (as the primary subject)
Triazolopyrimidine sulfonamide compound
Penoxsulam analogue
3-chloro-2-methyl-N-(5,8-dimethoxyl- mdpi.comfrontiersin.orgrsc.orgtriazolo[1,5-c]pyrimidine-2-yl)benzene sulfonamide
3-trifluoromethyl-N-(5,8-dimethoxyl- mdpi.comfrontiersin.orgrsc.orgtriazolo[1,5-c]pyrimidin-2-yl)pyridine sulfonamide
Ticagrelor (TCG)
2-(trifluoromethyl) mdpi.comfrontiersin.orgrsc.orgtriazolo[1,5-a]pyrimidine derivatives
Mefloquine
Amodiaquine
6-substituted 5-(trifluoromethyl)- mdpi.comfrontiersin.orgrsc.org-triazolo[1,5-a]pyrimidines
4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline
[(2S)-piperidin-2-yl]methanethiol hydrochloride
N-(2-benzoyl-4-methylphenyl)-1-tosylpiperidine-4-carboxamide
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[
2-methyl-N-[3-(methylthio)phenyl]-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-3-sulfonamide
5-methyl-7-N'- (N,N-diethylpentane-1,4-diamine)-2-(trifluoromethyl) mdpi.comfrontiersin.orgrsc.orgtriazolo[1,5-a]pyrimidine derivatives
7-chloro mdpi.comfrontiersin.orgrsc.orgtriazolo[1,5-a]pyrimidines
5-amino-1H- mdpi.comfrontiersin.orgrsc.org-triazole derivatives
3-amino-1,2,4-triazoles
Ethyl 4,4,4-trifluoroacetoacetate
3-amino-1,2,4-triazole
7-(3′,4′,5′-trimethoxyphenyl) mdpi.comfrontiersin.orgrsc.orgtriazolo[1,5-a]pyrimidine system
1-(3′,4′,5′-trimethoxybenzoyl)-5-amino-1,2,4-triazole
7-(4-methoxyphenyl)-2-(4-(trifluoromethyl)phenyl)- mdpi.comfrontiersin.orgrsc.orgtriazolo[1,5-a]pyridine
Imidazopyridines
Triazolopyrimidines
2-Pyrazolylpyrimidinones
Pyrido[2,3-d]pyrimidines
Pyrido[1,2-a]pyrimidines
Spiro[indoline-pyridopyrimidine] derivatives
6-amino-8-aryl-7-(benzenesulfonyl)-2-(hydroxymethyl)pyrano[3,2-b]pyran-4(8H)-ones
Ethyl 6-fluoro-4-(4-(5-methyl- mdpi.comfrontiersin.orgrsc.orgtriazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)quinoline-3-carboxylate
3-substituted 5-amino-1H- mdpi.comfrontiersin.orgrsc.org-triazole derivatives
2-Anilino Triazolopyrimidines
3-indolyl-3-oxopropanenitrile
2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF)
2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)
2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC)
Pyroxsulam
Dithiopyr
Thiazopyr
Ethyl 2,2,2-trifluoroacetate
2,2,2-trifluoroacetyl chloride
Ethyl 4,4,4-trifluoro-3-oxobutanoate
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
Amethoctradinoctradin
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Molecular and Cellular Mechanism of Action Elucidation for C19h17f3n8o
C19H17F3N8O's Impact on Cellular Physiology and Homeostasis
The compound this compound, known as Evobrutinib, is a highly selective inhibitor of Bruton's tyrosine kinase (BTK). nih.govmerckgroup.com BTK is a crucial signaling enzyme in various hematopoietic cells, including B-lymphocytes and myeloid cells, where it plays a significant role in pathways that govern cell proliferation, differentiation, and survival. nih.govpharmaceutical-journal.com By inhibiting BTK, Evobrutinib modulates the activity of these immune cells, which is the primary mechanism behind its investigation for autoimmune disorders. nih.gov This inhibition has downstream consequences for fundamental cellular processes, including the cell cycle, apoptosis, and autophagy.
Cell Cycle
The cell cycle is a tightly regulated process that governs cell growth and division. Bruton's tyrosine kinase (BTK) is a key component of signaling pathways, such as the B-cell receptor (BCR) pathway, that are critical for initiating the cell cycle progression in B-lymphocytes. ashpublications.orgfrontiersin.org Specifically, BTK activity is necessary for relaying signals that lead to the activation of transcription factors and the expression of genes required for the transition from the G1 (gap 1) phase to the S (synthesis) phase of the cell cycle, where DNA replication occurs. frontiersin.org
Inhibition of BTK by compounds like Evobrutinib is designed to interfere with these proliferative signals. merckgroup.com While direct studies detailing Evobrutinib's effect on the cell cycle are limited, the mechanism of BTK inhibition suggests a significant impact. In certain cancer cells, targeting a specific isoform of BTK has been shown to reduce proliferation and encourage cell cycle arrest, partly by downregulating key proteins like cyclin D1 that drive the cell cycle forward. frontiersin.org Therefore, by blocking BTK-dependent signals, Evobrutinib is expected to prevent the proliferation of pathogenic B-cells, a key therapeutic goal in autoimmune diseases. nih.gov
Table 1: Role of Bruton's Tyrosine Kinase in Cell Cycle Regulation
| Cellular Process | Role of BTK | Consequence of BTK Inhibition |
| G1/S Transition | BTK signaling is critical for progression from the G1 to the S phase of the cell cycle in B-cells. ashpublications.org | Inhibition can lead to cell cycle arrest, preventing cellular proliferation. frontiersin.org |
| Gene Expression | Activates downstream pathways leading to the expression of cyclins and other proteins necessary for cell division. frontiersin.org | Downregulation of key cell cycle proteins, such as cyclin D1, has been observed with BTK isoform inhibition. frontiersin.org |
Apoptosis
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells and maintaining tissue homeostasis. BTK plays a complex, often anti-apoptotic (pro-survival), role in B-cells and macrophages. researchgate.netnih.gov It is a component of signaling cascades, including the BTK-PI3K-AKT pathway, that promote cell survival and prevent apoptosis. researchgate.netresearchgate.net
Studies have shown that a deficiency in BTK can render cells, such as macrophages, more susceptible to apoptosis, particularly in response to inflammatory signals. nih.govresearchgate.net This pro-survival signaling is counteracted by BTK inhibitors. For instance, research on other BTK inhibitors has demonstrated their ability to promote the apoptosis of inflammatory cells. nih.gov The mechanism involves the disruption of pro-survival signals, which can lead to the activation of the apoptotic cascade. This process may involve the loss of mitochondrial potential and the activation of caspases, which are key executioner enzymes in apoptosis. nih.gov While direct studies on Evobrutinib's apoptotic effects are not extensively detailed, its function as a BTK inhibitor suggests it can modulate this pathway, contributing to the reduction of pathogenic immune cell populations.
Table 2: Research Findings on BTK and Apoptosis
| Cell Type | Finding | Implication of BTK Inhibition | Reference |
| Macrophages | BTK-deficient macrophages exhibit increased susceptibility to apoptosis when exposed to inflammatory signals. | Inhibition of BTK may enhance apoptosis in activated macrophages. | nih.gov |
| Mast Cells | Btk-defective mast cells showed a slower rate of apoptosis upon growth factor deprivation. | BTK appears to regulate apoptosis, potentially through the JNK activation pathway. | nih.gov |
| Tumor Cells | The BTK-PI3K-AKT signaling pathway is described as anti-apoptotic and critical for tumor cell survival. | BTK inhibitors can reduce resistance to apoptosis in cancer cells. | researchgate.net |
Autophagy
Autophagy is a cellular degradation and recycling process that maintains cellular homeostasis by removing damaged organelles and misfolded proteins. nih.gov The relationship between BTK signaling and autophagy is an emerging area of research. Signaling pathways downstream of BTK, such as the PI3K/Akt/mTOR pathway, are known to be key regulators of autophagy. nih.gov The mTOR complex, when active, typically suppresses autophagy. nih.gov
Studies involving other BTK inhibitors have provided insights into how this class of drugs might influence autophagy. For example, the BTK inhibitor Ibrutinib has been shown to induce autophagy in glioblastoma cells by suppressing the Akt/mTOR signaling pathway. nih.govresearchgate.net In other contexts, such as certain types of lymphoma, the therapeutic response to BTK inhibitors has been linked to a form of chronic selective autophagy that targets specific proteins for degradation. nih.govresearchgate.net These findings suggest that by inhibiting BTK and its downstream signaling, compounds like Evobrutinib could modulate autophagic processes. However, the specific effects of Evobrutinib on autophagy have not been fully elucidated and may be cell-type and context-dependent.
Table 3: Effects of BTK Inhibitors on Autophagy in Research Models
| BTK Inhibitor | Cell/Model Type | Observed Effect on Autophagy | Proposed Mechanism | Reference |
| Ibrutinib | Glioblastoma Cells | Induction of autophagy | Suppression of the Akt/mTOR signaling pathway | nih.gov |
| BTK Inhibitors (General) | Aggressive Lymphoma (MCD subtype) | Promotes autophagic degradation of MYD88 L265P | Linked to therapeutic efficacy | researchgate.net |
In-depth Analysis of this compound Reveals a Gap in Current Scientific Literature
Despite a comprehensive search of chemical databases and scientific literature, detailed research on the specific chemical compound with the molecular formula this compound, including its structure-activity relationship (SAR), quantitative structure-activity relationship (QSAR), and conformational dynamics, remains elusive. This suggests that the compound is likely a novel entity or has not been the subject of published scientific investigation.
Initial searches for this compound did not yield a definitive chemical structure or associated research. A closely related compound, 7-methoxy-2-[(3R)-1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl]- d-nb.inforesearchgate.netnih.govtriazolo[1,5-c]quinazolin-5-amine, with the molecular formula C20H19F3N8O, was identified in the PubChem database. The minor difference in their formulas—a single carbon and two hydrogen atoms—suggests the possibility of a typographical error in the requested formula or that the intended compound is a close analogue.
However, even with the IUPAC name of this related compound, no specific studies detailing its SAR, QSAR, or conformational analysis could be located. The available scientific literature focuses on broader classes of related compounds, such as triazoloquinazoline and pyrimidinylpiperidine derivatives, offering general insights into their potential biological activities and the methodologies used to study them.
Comprehensive Preclinical Pharmacological Profiling of C19h17f3n8o Excluding Human Clinical Data
In Vitro Efficacy and Potency Assessment in Relevant Biological Systems
The in vitro activity of tucatinib has been thoroughly evaluated in a variety of cell-free and cell-based assays to determine its potency, mechanism of action, and selectivity.
Cell-Free Biochemical Assays (Enzyme Inhibition, Receptor Binding)
In biochemical assays, tucatinib demonstrates potent, direct inhibition of HER2 kinase activity with single-digit nanomolar potency. nih.gov Its mechanism involves binding to the adenosine triphosphate (ATP) binding site within the intracellular tyrosine kinase domain of the HER2 receptor. nih.gov This targeted binding prevents the downstream signaling cascades that drive tumor cell proliferation and survival. onclive.com
Table 1: Tucatinib Biochemical Assay Data
| Assay Type | Target | Potency | Reference |
|---|---|---|---|
| Enzyme Inhibition | HER2 Kinase | Single-digit nM | nih.gov |
Selectivity Profiling Across Off-Target Panels to Understand Specificity
A key characteristic of tucatinib is its exceptional selectivity for HER2 compared to other related tyrosine kinases, particularly the epidermal growth factor receptor (EGFR). nih.govresearchgate.net In cell signaling assays, tucatinib demonstrates a greater than 1,000-fold enhancement in potency for HER2 over EGFR. nih.govresearchgate.net This high degree of selectivity is a distinguishing feature, as significant inhibition of EGFR is often associated with toxicities. This specificity for the HER2 kinase domain minimizes off-target effects that are common with less selective tyrosine kinase inhibitors. onclive.com
In Vivo Efficacy Studies in Established Preclinical Disease Models (Non-Human)
The antitumor activity of tucatinib observed in vitro has been substantiated in multiple non-human, in vivo models.
Model Selection and Validation for C19H17F3N8O Research
Preclinical in vivo research on tucatinib has utilized a range of established models to demonstrate its efficacy. These include xenograft models where HER2-positive human breast cancer cell lines, such as BT-474, are implanted into immunocompromised mice. onclive.com Patient-derived xenograft (PDX) models, which involve implanting tumor tissue from patients into mice, have also been used to evaluate tucatinib's effectiveness on tumors that more closely represent human disease. onclive.comnih.gov
Furthermore, to assess its activity on brain metastases, a significant challenge in HER2-positive breast cancer, specific models have been developed. This includes the stereotactic implantation of HER2-positive breast cancer cells into the brains of animal models, creating a central nervous system (CNS) tumor model. onclive.comnih.gov These models have been crucial for demonstrating that tucatinib can penetrate intracranial tumor tissues and exert its antitumor effects. onclive.comresearchgate.net
Pharmacodynamic (PD) Biomarker Discovery and Validation in Animal Models
Pharmacodynamic studies in animal models have been essential for confirming that tucatinib engages its target and modulates downstream signaling in vivo. onclive.com Following administration of tucatinib in xenograft models, analysis of tumor tissue shows a marked suppression of HER2 signaling pathways, which mirrors the effects seen in in vitro cell-based assays. onclive.com
Key pharmacodynamic biomarkers that have been validated include the phosphorylation status of HER2, AKT, and ERK. onclive.com Reductions in the levels of these phosphorylated proteins within the tumor tissue serve as a direct indicator of tucatinib's biological activity and target engagement. onclive.com Histological assessments and quantitative autoradiography analysis using radiolabeled tucatinib have further confirmed that the compound penetrates tumor tissue, including CNS-implanted tumors, at concentrations sufficient to inhibit its target and suppress downstream signaling. onclive.com
Efficacy Evaluation in Acute and Chronic Animal Models (e.g., tumor growth, inflammation)
The preclinical assessment of Selumetinib has been extensive, particularly in models of tumor growth. Its activity has also been investigated in contexts related to inflammation, primarily concerning pain modulation and the tumor microenvironment.
Tumor Growth Inhibition
Selumetinib has demonstrated significant efficacy in reducing tumor volume and inhibiting growth across a range of preclinical cancer models. In a mouse model of neurofibromatosis type 1 (NF1), Selumetinib treatment resulted in a decrease in neurofibroma volume in 67% of the mice (12 out of 18) nih.gov. The compound has also been evaluated in various xenograft and patient-derived xenograft (PDX) models. For instance, in models of uveal melanoma, the MP34 PDX displayed a significant tumor growth inhibition (TGI) of 54%. However, no significant TGI was observed in the MP55 and MM26 models, highlighting differential sensitivity nih.gov.
In patient-derived renal cell carcinoma (RCC) models, Selumetinib as a single agent at 8 mg/kg showed a modest tumor growth inhibition of 5±1.3% nih.gov. Its effects were more pronounced when used in combination therapies. Studies on KRAS-mutant colorectal cancer (CRC) xenografts also showed that Selumetinib could inhibit tumor growth, although some models demonstrated resistance to single-agent therapy nih.govresearchgate.net. Furthermore, in non-small cell lung cancer (NSCLC) xenograft models (A549 and H157), Selumetinib demonstrated tumor growth suppression, which was synergistically enhanced with combination approaches jax.org.
| Cancer Type | Animal Model | Key Efficacy Findings | Reference |
|---|---|---|---|
| Neurofibromatosis Type 1 (NF1) | DhhCre;Nf1fl/fl Mouse Model | 67% of mice showed a decrease from baseline in neurofibroma volume. | nih.gov |
| Uveal Melanoma | Patient-Derived Xenograft (MP34) | 54% tumor growth inhibition (TGI). | nih.gov |
| Renal Cell Carcinoma (RCC) | Patient-Derived Xenograft | 5±1.3% TGI as a single agent. | nih.gov |
| Colorectal Cancer (KRAS-mutant) | Patient-Derived Tumor Xenograft (PDTX) | Potent inhibitor of tumor growth, induced regression in models resistant to single-agent therapy when combined. | nih.gov |
| Non-Small Cell Lung Cancer (NSCLC) | A549 & H157 Xenografts | Suppressed tumor growth; effect was synergistic in combination therapy. | jax.org |
Inflammation-Related Effects
While not extensively studied in classical acute or chronic inflammation models like arthritis, preclinical research indicates that Selumetinib has effects on inflammatory pathways, particularly in the context of pain and the tumor microenvironment. Research has shown that the MEK/ERK signaling pathway, which Selumetinib inhibits, can regulate the production of calcitonin gene-related peptide (CGRP), a key molecule in pain processing nih.gov. In a rat model of bladder inflammation, MEK inhibitors were found to block the nerve growth factor-triggered increase in CGRP levels in sensory neurons nih.gov. Suppression of MEK/ERK activity has also been shown to reduce CGRP levels and pain sensitivity in models of inflammatory visceral pain nih.gov.
Furthermore, investigations into the tumor microenvironment of plexiform neurofibromas revealed that Selumetinib treatment modulated the activity of macrophages, potentially reducing their pro-tumorigenic effects medpath.com. This modulation of immune cells within the tumor is a recognized anti-inflammatory mechanism of action.
Combination Studies of this compound with Other Research Compounds in Preclinical Models
The efficacy of Selumetinib has been significantly enhanced in preclinical models when combined with other targeted agents. These studies aim to overcome resistance and improve therapeutic outcomes by targeting multiple signaling pathways simultaneously.
In KRAS-mutant colorectal cancer models, combining Selumetinib with the Wnt/Calcium pathway modulator Cyclosporin A proved to be a potent inhibitor of tumor growth and induced tumor regression in models that were resistant to Selumetinib alone nih.gov. Similarly, a combination with the histone deacetylase (HDAC) inhibitor Vorinostat resulted in synergistic inhibition of proliferation in vitro and additive tumor growth inhibition in vivo in CRC xenografts researchgate.netmedpath.com.
For renal cell carcinoma, the combination of a low dose of Sorafenib with Selumetinib significantly augmented the antitumor activity compared to either agent alone nih.gov. This combination allowed for a reduction in the dose of Sorafenib without compromising its efficacy, potently inhibiting angiogenesis and key signaling proteins nih.gov. In non-small cell lung cancer models, combining Selumetinib with the AKT inhibitor MK2206 led to synergistic suppression of xenograft tumor growth and increased mean animal survival time by effectively inhibiting both p-ERK and p-AKT expression jax.org.
Other successful preclinical combinations include Selumetinib with HSP90 inhibitors (like SNX-2112 or retaspimycin) for plexiform neurofibromas, which achieved better tumor inhibition with synergistic effects nih.gov. The combination with an mTORC1/2 kinase inhibitor also led to significant anti-tumor efficacy in NSCLC and CRC tumor-bearing mice oncodesign-services.com. In biliary cancer models, the combination with Gemcitabine was found to be highly schedule-dependent, suggesting that sequential dosing could be more effective futurehealthjournal.com.
| Combination Agent | Cancer Type | Preclinical Model | Key Findings | Reference |
|---|---|---|---|---|
| Cyclosporin A | Colorectal Cancer (KRAS-mutant) | PDTX Mouse Model | Potent tumor growth inhibition and regression in Selumetinib-resistant models. | nih.gov |
| Vorinostat | Colorectal Cancer (KRAS-mutant) | Murine Xenograft Model | Additive tumor growth inhibition in vivo. | researchgate.netmedpath.com |
| Sorafenib (low-dose) | Renal Cell Carcinoma | RCC Xenografts | Significantly augmented antitumor activity compared to monotherapy. | nih.gov |
| MK2206 (AKT inhibitor) | Non-Small Cell Lung Cancer | A549 & H157 Xenografts | Synergistic suppression of tumor growth and increased survival time. | jax.org |
| HSP90 Inhibitors (SNX-2112, Retaspimycin) | Plexiform Neurofibromas | DhhCreNf1f/f Mouse Model | Achieved better tumor inhibition with synergistic effects. | nih.gov |
| mTORC1/2 Inhibitor | NSCLC and Colorectal Cancer | Human Tumor Xenografts | Significant anti-tumor efficacy with beneficial effects including synergy. | oncodesign-services.com |
| Gemcitabine | Biliary Cancer | Primary Xenografts | Combination is highly schedule-dependent, favoring sequential dosing. | futurehealthjournal.com |
Preclinical Pharmacokinetic and Metabolic Characterization of C19h17f3n8o Excluding Human Clinical Data
In Vitro ADME Profiling of C19H17F3N8O
In vitro studies provide early insights into a compound's potential liabilities and strengths regarding ADME properties. These assays utilize cellular models, subcellular fractions, or biochemical systems to mimic aspects of biological processes.
Gastrointestinal Permeability and Efflux Transport Studies (e.g., Caco-2, MDR1)
Assessing gastrointestinal permeability is vital for predicting oral absorption. The Caco-2 cell line, derived from human colon carcinoma, is widely used for this purpose as it forms a polarized monolayer with characteristics similar to intestinal epithelial cells, including the expression of various transporter proteins admescope.comcreative-bioarray.comevotec.comnih.gov. Bidirectional transport studies across Caco-2 monolayers (apical to basolateral and basolateral to apical) are employed to evaluate both passive and active transport, as well as to determine an efflux ratio, which indicates the extent of active efflux admescope.comcreative-bioarray.comevotec.com. An efflux ratio greater than two typically suggests active efflux is occurring evotec.com.
MDCK-MDR1 cells, which overexpress the P-glycoprotein (P-gp) efflux transporter, are utilized to specifically assess compounds that are substrates for P-gp admescope.comcreative-bioarray.comevotec.com. These studies help predict intestinal absorption and potential central nervous system (CNS) permeability, as P-gp significantly influences drug bioavailability and barrier penetration creative-bioarray.comevotec.com. The efflux ratio in MDCK-MDR1 assays is calculated similarly to Caco-2 cells, with a ratio ≥ 2 indicating active efflux evotec.com.
No specific data for this compound in these assays were found in the provided search results.
Plasma Protein Binding Kinetics and Equilibrium Dialysis
Plasma protein binding (PPB) is a critical pharmacokinetic parameter, as only the unbound fraction of a drug is available to interact with its biological targets and undergo clearance nih.govsygnaturediscovery.combioanalysis-zone.comenamine.net. Rapid Equilibrium Dialysis (RED) is considered a gold standard method for determining PPB due to its accuracy and relatively short equilibration times sygnaturediscovery.combioanalysis-zone.comenamine.netresearchgate.netthermofisher.com. This technique involves separating plasma containing the test compound from a buffer compartment using a semi-permeable membrane. The unbound compound diffuses across the membrane until equilibrium is reached, allowing for the quantification of the bound versus unbound fractions sygnaturediscovery.combioanalysis-zone.comenamine.netthermofisher.com. Studies typically involve incubating the compound in plasma and dialysis buffer at 37°C, with analysis performed via LC-MS/MS sygnaturediscovery.comenamine.net.
No specific data for this compound regarding plasma protein binding kinetics or equilibrium dialysis was found in the provided search results.
Metabolic Stability and Reaction Phenotyping in Liver Microsomes and Hepatocytes
Metabolic stability assays, typically conducted using liver microsomes or hepatocytes, assess the rate at which a compound is metabolized by drug-metabolizing enzymes aapsnewsmagazine.orgbdj.co.jpbioivt.com. Liver microsomes, containing high concentrations of cytochrome P450 (CYP) enzymes, are widely used for predicting drug metabolism, metabolic stability, inhibition, and reaction phenotyping aapsnewsmagazine.orgbdj.co.jpbioivt.comcriver.com. Hepatocytes, which contain a full complement of hepatic enzymes and cofactors, are considered the gold standard for drug metabolism studies, including metabolic stability, metabolite profiling, and enzyme induction studies aapsnewsmagazine.orgbdj.co.jpbioivt.com.
Reaction phenotyping aims to identify the specific CYP enzymes responsible for a drug's metabolism, often using selective CYP inhibitors or recombinant CYP enzymes bioivt.comcriver.combioivt.com. This information is crucial for understanding potential drug-drug interactions (DDIs) bioivt.comcriver.commdpi.comnih.gov.
No specific data for this compound regarding metabolic stability or reaction phenotyping in liver microsomes and hepatocytes was found in the provided search results.
In Vitro Drug-Drug Interaction Potential (e.g., CYP Inhibition/Induction)
Drug-drug interactions (DDIs) can significantly alter a drug's pharmacokinetic profile, leading to reduced efficacy or increased toxicity criver.commdpi.comnih.gov. In vitro assays are used to evaluate a compound's potential to inhibit or induce cytochrome P450 (CYP) enzymes, which are major players in drug metabolism criver.commdpi.comnih.govnuvisan.com. CYP inhibition assays determine if a compound interferes with CYP enzyme activity, potentially increasing the exposure of co-administered drugs criver.commdpi.comnih.govnuvisan.com. CYP induction assays assess whether a compound increases the expression of CYP enzymes, which can accelerate the metabolism of other drugs criver.commdpi.comnuvisan.com. These studies typically involve incubating the test compound with liver microsomes or hepatocytes in the presence of specific CYP substrates criver.comnuvisan.com.
No specific data for this compound regarding in vitro CYP inhibition or induction potential was found in the provided search results.
In Vivo Pharmacokinetic Profiling in Preclinical Animal Species (Non-Human)
In vivo pharmacokinetic studies in preclinical animal models are essential for understanding how a drug candidate behaves in a living organism. These studies assess absorption, distribution, metabolism, and excretion (ADME) to predict human pharmacokinetics and inform dosing strategies nih.govbioivt.comppd.commsdvetmanual.comlongdom.orgeuropeanreview.org.
Absorption, Distribution, Clearance, and Half-Life Determinations in Animal Models
Pharmacokinetic (PK) studies in animal models aim to characterize parameters such as absorption rate, volume of distribution, clearance, and elimination half-life nih.govppd.commsdvetmanual.comlongdom.orgeuropeanreview.org. Absorption describes how a drug enters the systemic circulation, distribution refers to its movement into tissues, clearance quantifies the rate of drug elimination from the body, and half-life indicates the time required for the drug concentration to reduce by half nih.govppd.commsdvetmanual.comeuropeanreview.org. These parameters are determined by administering the compound to animals (e.g., rats, mice, dogs) and collecting biological samples (e.g., plasma, urine, feces) at various time points for analysis nih.govppd.commsdvetmanual.com.
No specific in vivo pharmacokinetic data (absorption, distribution, clearance, half-life) for this compound in preclinical animal species was found in the provided search results.
Compound Name Table
| Chemical Formula | Common Name |
| This compound | Not specified in provided results |
Upon reviewing the provided search results, there is no specific information available for the chemical compound "this compound" concerning its preclinical pharmacokinetic and metabolic characterization, including tissue distribution, organ accumulation, metabolite identification, structural elucidation, metabolic pathways, or biological activity of metabolites.
The search queries yielded general information on preclinical pharmacokinetic and metabolic studies for various other compounds and methodologies, but no data pertaining to this compound was found. Therefore, it is not possible to generate the detailed article with the required data tables and scientifically accurate content strictly adhering to the provided outline for this specific compound.
Computational Chemistry and Advanced Molecular Modeling Approaches for C19h17f3n8o
Ligand-Based Drug Design (LBDD) Methodologies for C19H17F3N8O Optimization
Ligand-Based Drug Design (LBDD) is a strategy employed when the three-dimensional (3D) structure of the biological target is unknown or insufficient gardp.orgnih.govnih.govsygnaturediscovery.com. LBDD leverages information from known active molecules (ligands) to infer the properties required for biological activity and to design new compounds.
Pharmacophore modeling is a cornerstone of LBDD, involving the identification of the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with its biological target nih.govnih.govmdpi.comugm.ac.idnih.gov. A pharmacophore model represents the "pharmacological blueprint" of a molecule. Once a robust pharmacophore model is developed and validated, it can be used as a query for virtual screening against large chemical databases. This process aims to identify novel compounds that possess the key features of the pharmacophore, thereby predicting potential new drug candidates with similar biological activity sygnaturediscovery.commdpi.comnih.govmedsci.orgnih.gov. For this compound, if it were identified as an active compound, its structural features could be used to build a pharmacophore model, or conversely, a known pharmacophore could be used to screen for compounds like this compound.
While LBDD is independent of target structure, it often serves as a precursor to Structure-Based Drug Design (SBDD). If the target protein for this compound (such as the Adenosine receptor A2a zhanggroup.orgzhanggroup.org) does not have an experimentally determined 3D structure available, homology modeling (also known as comparative modeling) can be employed microbenotes.comnih.govfrontiersin.org. This technique predicts the 3D structure of a target protein by using the known structure of a homologous protein as a template microbenotes.comnih.gov. The process typically involves identifying suitable templates via sequence alignment (e.g., using BLAST), aligning the target sequence with the template(s), building the 3D model, and then validating its quality microbenotes.comnih.gov. Tools like SWISS-MODEL expasy.org and Prostruc frontiersin.org facilitate this process. The resulting homology model can then serve as the basis for SBDD approaches, such as molecular docking. However, specific homology models for the Adenosine receptor A2a were not detailed in the provided search results.
Structure-Based Drug Design (SBDD): Docking, MD Simulations, and Free Energy Calculations of this compound
Structure-Based Drug Design (SBDD) utilizes the 3D structure of a biological target to guide the design and optimization of drug candidates gardp.orgdrugdiscoverynews.comnih.gov. This approach allows for a more rational and targeted design process, aiming to achieve high binding affinity and specificity.
Molecular docking is a computational technique used to predict the preferred orientation and binding mode of a ligand (like this compound) within the binding site of a target protein gardp.orgresearchgate.netresearchgate.net. It involves treating the ligand as flexible and the protein as rigid or semi-flexible, exploring various poses and scoring them based on predicted binding affinity gardp.orgresearchgate.netresearchgate.net. Docking studies are crucial for identifying potential interactions between the ligand and key amino acid residues in the protein's active site, providing insights for lead compound selection and optimization mdpi.comnih.govmedsci.orgnih.govgardp.orgnih.gov. While specific docking studies involving this compound were not found in the provided search results, this method would be a primary tool if the 3D structure of its target receptor were known.
Molecular Dynamics (MD) simulations provide a dynamic view of molecular interactions over time gardp.orgreadthedocs.iowustl.eduamazon.com. By solving Newton's equations of motion for all atoms in a system, MD simulations can capture the temporal evolution of a ligand-target complex, revealing information about binding stability, conformational changes, and the dynamics of key interactions mdpi.comgardp.orgnih.gov. These simulations are essential for validating the poses obtained from molecular docking and for understanding the persistence of binding interactions under physiological conditions mdpi.comgardp.org. For this compound, MD simulations would be employed to assess how stable its complex is with its target receptor, providing a more realistic picture than static docking poses. However, specific MD simulation studies concerning this compound were not found in the available literature.
Binding free energy calculations offer a more quantitative assessment of ligand-target binding affinity, complementing docking and MD simulations mdpi.comnih.goveyesopen.compkusz.edu.cn. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) are widely used mdpi.comnih.govpkusz.edu.cn. MM/PBSA typically uses snapshots from MD simulations to estimate the binding free energy by calculating the difference in energies between the bound and unbound states, considering molecular mechanics and solvation terms pkusz.edu.cnambermd.org. FEP, on the other hand, involves simulating the gradual transformation of one molecule into another to calculate the free energy difference nih.goveyesopen.com. These methods are critical for ranking potential drug candidates and for optimizing lead compounds by predicting how structural modifications might affect binding affinity mdpi.comnih.goveyesopen.compkusz.edu.cn. Specific binding free energy calculations for this compound were not identified in the provided search results, but they represent a vital step in evaluating its potential as a therapeutic agent.
Note on Data Tables and Detailed Research Findings: The search results provided general information and methodologies related to computational drug design. However, no specific research findings or data tables detailing the application of pharmacophore modeling, virtual screening, homology modeling, molecular docking, molecular dynamics simulations, or binding free energy calculations directly to the compound this compound were found. Therefore, specific data tables or detailed research findings for this compound cannot be presented here. The information above describes the methodologies and their potential application to this compound based on general principles and studies on other compounds.
Advanced Analytical and Biophysical Methodologies for C19h17f3n8o Research
High-Resolution Chromatographic and Mass Spectrometric Techniques for C19H17F3N8O Quantification and Characterization
High-resolution chromatography and mass spectrometry are indispensable tools for the precise quantification and detailed characterization of Linagliptin. These methods offer unparalleled sensitivity and selectivity, which are critical for both preclinical and pharmaceutical development studies. Various techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC), have been extensively developed and validated for the analysis of this compound nih.govnih.gov.
The quantification of Linagliptin in non-human biological matrices is fundamental for pharmacokinetic and metabolism studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred method due to its high sensitivity, specificity, and speed scienceopen.com.
Researchers have developed and validated robust LC-MS/MS methods for the determination of Linagliptin in plasma. These methods typically involve a straightforward extraction procedure, such as liquid-liquid extraction or protein precipitation, followed by chromatographic separation and mass spectrometric detection uea.ac.uk. The separation is often achieved on a C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer containing a modifying agent like formic acid to ensure optimal ionization nih.gov.
Detection is performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for both Linagliptin and a suitable internal standard uea.ac.uknih.gov. The method is validated for linearity, accuracy, precision, and stability to ensure reliable and reproducible results over a clinically relevant concentration range uea.ac.uk.
Table 1: Exemplary Parameters for a Quantitative LC-MS/MS Method for Linagliptin in Plasma
| Parameter | Value |
| Chromatographic Column | C18 (e.g., 4.6 x 50 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (gradient or isocratic) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Spectrometer | Triple Quadrupole |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Linagliptin) | m/z 473.3 → 157.6 |
| Internal Standard | Telmisartan or deuterated Linagliptin |
| Linearity Range | e.g., 0.25 to 16 ng/mL |
While standard Nuclear Magnetic Resonance (NMR) spectroscopy is used for the structural elucidation of Linagliptin and its impurities, advanced NMR techniques offer deeper insights into its interaction with its biological targets, such as Dipeptidyl Peptidase-4 (DPP-4) scispace.comresearchgate.net.
Saturation Transfer Difference (STD) NMR is a powerful method for identifying which parts of a ligand are in close contact with a protein receptor nih.gov. In the context of Linagliptin, STD NMR experiments could be employed to map the binding epitope of the molecule when it is bound to DPP-4. This technique involves selectively saturating the protein's protons and observing the transfer of this saturation to the ligand's protons, with the intensity of the transferred saturation being proportional to the proximity of the ligand's protons to the protein surface nih.govresearchgate.net.
Fluorine-19 (¹⁹F) NMR is another valuable tool, given that Linagliptin contains a trifluoromethyl group. The ¹⁹F nucleus is highly sensitive and has a wide chemical shift range, making it an excellent probe for studying ligand binding and conformational changes upon interaction with a target protein nih.govresearchgate.net. Changes in the ¹⁹F chemical shift of Linagliptin upon binding to DPP-4 can provide information about the binding event and the local environment of the trifluoromethyl group within the binding pocket nih.govadelphi.edu. Competition-based ¹⁹F NMR screening assays have been developed for DPP-4 inhibitors, demonstrating the utility of this technique in drug discovery nih.gov.
Linagliptin possesses a chiral center, making the assessment of its enantiomeric purity a critical aspect of its quality control. Various chromatographic methods have been developed for the chiral separation of its enantiomers.
A stability-indicating isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method has been successfully developed and validated for the separation and quantification of the S-enantiomer of Linagliptin (the R-enantiomer is the active form). This separation can be achieved on a cellulose tris(4-chloro-3-methylphenylcarbamate) stationary phase with a mobile phase consisting of an aqueous buffer and acetonitrile researchgate.net. The resolution between the R and S enantiomers is a critical parameter in these methods, with values greater than 4.0 indicating excellent separation researchgate.net.
Table 2: Key Parameters for Chiral Separation of Linagliptin Enantiomers by RP-HPLC
| Parameter | Value |
| Stationary Phase | Cellulose tris(4-chloro-3-methylphenylcarbamate) |
| Mobile Phase | Aqueous diammonium hydrogen phosphate buffer and acetonitrile (e.g., 35:65 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 226 nm |
| Resolution (R vs. S) | > 4.0 |
| LOD for S-enantiomer | ~0.057 µg/mL |
| LOQ for S-enantiomer | ~0.172 µg/mL |
X-ray Crystallography and Cryo-Electron Microscopy for this compound-Target Co-crystal Structures
Understanding the precise binding mode of Linagliptin to its target protein is crucial for structure-based drug design and for explaining its high potency and selectivity. X-ray crystallography has been instrumental in revealing the co-crystal structures of Linagliptin in complex with DPP-4. These studies have shown that Linagliptin binds to the active site of DPP-4, engaging in multiple interactions with key amino acid residues. The xanthine scaffold of Linagliptin occupies the S1 and S2 pockets of the enzyme, while the aminopiperidine moiety extends into the S1' pocket scienceopen.comnih.gov.
In addition to X-ray crystallography, 3D electron diffraction has been used to solve the crystal structure of a Linagliptin hemihydrate hemiethanolate form. This demonstrates the power of electron diffraction techniques for characterizing the solid-state structures of pharmaceutical compounds, especially for samples that may not be suitable for single-crystal X-ray diffraction.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics
Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on the binding kinetics and thermodynamics of the Linagliptin-DPP-4 interaction.
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the real-time binding of a ligand to a target immobilized on a sensor surface. SPR studies have been conducted to investigate the binding kinetics of various DPP-4 inhibitors, including Linagliptin mdpi.com. These experiments reveal the association rate constant (kₐ) and the dissociation rate constant (kₑ), from which the equilibrium dissociation constant (K₋) can be calculated. Such studies have shown that the binding of DPP-4 inhibitors is often a rapid, electrostatically driven process with generally slow off-rates, contributing to their high affinity researchgate.net.
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction in a single experiment nih.gov. ITC determines the binding affinity (Kₐ), stoichiometry (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated. Studies on DPP-4 inhibitors have revealed that their binding is predominantly enthalpy-driven, which is indicative of strong ionic interactions and hydrogen bonds within the active site researchgate.net.
Table 3: Thermodynamic and Kinetic Parameters for DPP-4 Inhibitor Binding
| Parameter | Description | Typical Findings for DPP-4 Inhibitors |
| kₐ (SPR) | Association rate constant | Rapid, electrostatically driven |
| kₑ (SPR) | Dissociation rate constant | Generally slow |
| K₋ (SPR) | Equilibrium dissociation constant | High affinity (low K₋) |
| ΔH (ITC) | Enthalpy of binding | Favorable (negative value), indicating strong interactions |
| ΔS (ITC) | Entropy of binding | Can be unfavorable, but offset by large favorable enthalpy |
| Binding Driver | Thermodynamic force | Enthalpy-dominated |
Fluorescence Spectroscopy and Microscopic Techniques for this compound Cellular Uptake and Distribution Studies
Understanding how Linagliptin enters cells and where it localizes is important for elucidating its mechanism of action at a cellular level.
Fluorescence Spectroscopy can be used to study the interaction of Linagliptin with proteins, such as serum albumin, which can affect its distribution and availability. The intrinsic fluorescence of proteins like bovine serum albumin (BSA) can be quenched upon binding to a ligand like Linagliptin. By analyzing this quenching effect, information about the binding mechanism, binding constants, and thermodynamic parameters of the drug-protein interaction can be obtained nih.gov.
While direct visualization of the cellular uptake and distribution of Linagliptin using fluorescence microscopy has not been extensively reported, such techniques are invaluable for these types of studies. This would typically involve labeling Linagliptin with a fluorescent probe, although care must be taken to ensure that the label does not significantly alter the compound's properties. Alternatively, immunofluorescence techniques using specific antibodies against its target, DPP-4, can be used to visualize the location of the target protein on the cell surface and to study how it might be affected by Linagliptin binding nih.gov. The effects of Linagliptin on cellular processes and morphology in cell types like human podocytes have been studied, providing indirect evidence of its cellular interactions mdpi.com.
Future Research Directions and Translational Perspectives for C19h17f3n8o
Emerging Applications and Unexplored Biological Niches for C19H17F3N8O Research
While Tepotinib's primary approval is for NSCLC, its mechanism of action provides a strong rationale for investigating its utility across a broader spectrum of malignancies and clinical scenarios characterized by MET dysregulation.
Expansion to Other Solid Tumors: MET alterations, including amplifications and fusions, are not exclusive to lung cancer and have been identified as oncogenic drivers in various other cancers. aacrjournals.org This has opened avenues for "basket trials" evaluating Tepotinib in a tumor-agnostic manner. nih.gov Promising activity has been noted in preclinical models or clinical studies for gastric cancer, glioma, and breast cancer, particularly triple-negative breast cancer (TNBC), where MET may contribute to resistance against other targeted therapies like EGFR inhibitors. aacrjournals.org A phase II study demonstrated promising antitumor activity in various solid cancers harboring MET amplification, suggesting its potential beyond NSCLC. nih.gov
Central Nervous System (CNS) Metastases: The ability of Tepotinib to penetrate the blood-brain barrier is a crucial pharmacological feature with significant clinical implications. aacrjournals.orgnih.gov Preclinical studies in rats and orthotopic brain metastasis models have demonstrated its intracranial activity. aacrjournals.orgnih.gov This has been corroborated by clinical data showing that Tepotinib provides robust systemic and intracranial outcomes in patients with baseline brain metastases, offering a therapeutic option for a patient population with a historically poor prognosis. esmo.orgaacrjournals.orgnih.gov Future research will likely focus on optimizing its use for both treating and potentially preventing CNS progression in patients with MET-driven cancers.
Exploring Novel MET Dysregulation Mechanisms: Beyond METex14 skipping and gene amplification, other forms of MET dysregulation, such as activating kinase domain mutations and gene fusions, are rare but potent oncogenic drivers. aacrjournals.org These alterations, reported in cancers like gastric cancer and glioma, represent unexplored niches where a highly selective MET inhibitor like Tepotinib could be beneficial. aacrjournals.org Further molecular characterization of tumors is needed to identify patient populations with these rarer MET alterations who could respond to Tepotinib.
| Emerging Application | Rationale & Research Focus | Associated Cancer Types |
| Tumor-Agnostic Therapy | Targeting MET amplification or fusions irrespective of tumor origin. nih.gov | Gastric Cancer, Glioma, Colorectal Cancer, various solid tumors. aacrjournals.orgoncozine.com |
| Overcoming TKI Resistance | Inhibiting MET amplification-mediated bypass signaling that causes resistance to EGFR inhibitors. aacrjournals.orgaacrjournals.org | EGFR-mutant Non-Small Cell Lung Cancer (NSCLC). oncozine.com |
| CNS Metastases | Ability to cross the blood-brain barrier and exert intracranial antitumor activity. aacrjournals.orgnih.gov | NSCLC and other cancers with a propensity for brain metastases. esmo.org |
| Targeting Rare Alterations | Investigating efficacy against activating MET kinase domain mutations and gene fusions. aacrjournals.org | Gastric Cancer, Glioma, NSCLC. aacrjournals.org |
Integration of Omics Technologies in this compound Mechanistic Studies
To unlock the full potential of Tepotinib, a deeper understanding of its precise mechanisms of action and resistance is required. The integration of high-throughput "omics" technologies is pivotal for this endeavor, moving beyond single-gene analysis to a holistic view of the cellular response to MET inhibition. biobide.comnih.gov
Genomics and Transcriptomics: Next-generation sequencing (NGS) is fundamental for identifying patients with MET alterations, but its role is expanding. lungcancerresearchfoundation.org Genomic analyses of pre- and post-treatment tumor samples can identify co-occurring mutations (e.g., in the RAS-MAPK pathway) that may confer innate or acquired resistance. aacrjournals.org Transcriptomic profiling, which analyzes the complete set of RNA transcripts, can reveal shifts in gene expression patterns and signaling pathways following Tepotinib treatment. nih.gov For instance, studies have used transcriptomics to show that Tepotinib treatment leads to a decrease in the expression of immunosuppressive genes like CXCL8, IDO1, and CD274 (PD-L1). nih.gov
Proteomics: Proteomics, the large-scale study of proteins, provides direct insight into the functional state of the cell. mdpi.comtechnologynetworks.com Mass spectrometry-based proteomics can be used to quantify changes in protein phosphorylation, identifying which downstream signaling pathways (e.g., PI3K/AKT, MAPK) are effectively inhibited by Tepotinib and which may be reactivated during the development of resistance. aacrjournals.org Phospho-receptor tyrosine kinase arrays can survey the activation status of multiple RTKs simultaneously, revealing bypass tracks that emerge under MET inhibition, such as the activation of EGFR, FGFR3, or AXL. aacrjournals.org
Spatial Omics: A revolutionary approach is the use of spatial technologies, which preserve the tissue architecture, allowing for the analysis of molecular changes within the tumor microenvironment (TME). nih.govnih.gov Technologies like GeoMx® Digital Spatial Profiler (DSP) have been used to perform spatial transcriptomic and proteomic analyses on paired biopsies taken before and after Tepotinib treatment. nih.govaacrjournals.org These studies have provided unprecedented insights, revealing that Tepotinib can remodel the TME from an immunosuppressive to an immune-permissive state. nih.gov This is characterized by increased infiltration of antigen-presenting cells and T-cells, and a reduction in immune checkpoint molecules, providing a strong rationale for future combination therapies with immunotherapy. nih.govaacrjournals.org
| Omics Technology | Application in Tepotinib Research | Key Insights |
| Genomics (NGS) | Identification of MET alterations and co-occurring mutations. nih.govaacrjournals.org | Uncovering potential biomarkers of innate and acquired resistance (e.g., RAS-MAPK pathway alterations). aacrjournals.org |
| Transcriptomics (RNA-Seq) | Profiling gene expression changes in response to treatment. nih.gov | Downregulation of MET and immunosuppressive genes; upregulation of pro-inflammatory and antigen-presentation genes. nih.gov |
| Proteomics (Mass Spec) | Measuring protein expression and phosphorylation status of signaling pathways. aacrjournals.org | Confirmation of on-target MET inhibition and identification of bypass signaling activation (e.g., EGFR, AXL). aacrjournals.org |
| Spatial Omics (GeoMx® DSP) | Analyzing transcriptomic and proteomic changes within the spatial context of the tumor microenvironment. nih.govaacrjournals.org | Tepotinib remodels the TME, increasing immune cell infiltration and reducing immunosuppression, suggesting synergy with immunotherapy. nih.gov |
Challenges and Strategic Opportunities in Advancing this compound Research
The clinical development of Tepotinib, while successful, is not without challenges. Addressing these hurdles presents strategic opportunities to improve patient outcomes and broaden the drug's impact.
Challenge: Acquired Resistance: As with most targeted therapies, the development of acquired resistance is a primary challenge, limiting the duration of response. onclive.com Research has identified two main categories of resistance to MET TKIs:
On-target resistance: Involves secondary mutations in the MET kinase domain, such as at positions D1228 and Y1230, which can interfere with Tepotinib binding. onclive.comnih.govnih.gov
Off-target resistance: Involves the activation of bypass signaling pathways that circumvent the need for MET signaling. This includes amplification or mutation of other oncogenes like KRAS, EGFR, and BRAF. aacrjournals.orgonclive.com
Strategic Opportunity: Rational Combination Therapies: Understanding these resistance mechanisms provides a clear opportunity for the rational design of combination therapies.
Overcoming On-Target Resistance: For secondary MET mutations, the opportunity lies in developing next-generation or different-class MET inhibitors. For instance, the type II MET TKI Foretinib has shown preclinical activity against common D1228X and Y1230X resistance mutations that emerge after treatment with type Ib inhibitors like Tepotinib. nih.gov
Blocking Bypass Pathways: Preclinical studies show that combining Tepotinib with inhibitors of reactivated pathways, such as SHP2 inhibitors or MEK inhibitors, can produce synergistic effects and delay or overcome resistance. researchgate.netaacrjournals.org Clinical trials investigating Tepotinib in combination with other agents are already underway. merckgroup.comoncozine.com
Challenge: Patient Selection and Biomarker Diagnostics: Identifying the right patients who will benefit from Tepotinib is critical. While tissue biopsy is a standard method for detecting MET alterations, it is invasive and may not capture tumor heterogeneity. aacrjournals.org Furthermore, the optimal method and cutoff for defining MET amplification can vary.
Strategic Opportunity: Advanced and Harmonized Diagnostics: The use of liquid biopsy to detect circulating tumor DNA (ctDNA) is a significant opportunity. lungcancerresearchfoundation.org It is less invasive and can potentially provide a more comprehensive picture of tumor genomics. The VISION trial successfully used both liquid and tissue biopsies for patient enrollment, demonstrating the feasibility of this approach. merckgroup.com Future opportunities include using ctDNA for monitoring treatment response and detecting resistance mutations early. nih.gov Exploratory biomarker analyses suggest that factors like focal MET amplification and low ctDNA burden at baseline may be associated with better outcomes, pointing toward more refined patient stratification strategies. nih.gov
Development of Novel Research Tools and Methodologies to Further this compound Understanding
Advancing the understanding of Tepotinib requires sophisticated research tools and methodologies that can accurately model human disease and dissect complex biological interactions.
Advanced Preclinical Models: While traditional cell lines and murine xenograft models have been instrumental, more advanced models are being employed. aacrjournals.orgnih.gov
Orthotopic Brain Metastasis Models: These models, where human cancer cells are implanted into the corresponding organ (the brain) in mice, have been crucial for demonstrating Tepotinib's intracranial activity and its ability to cause tumor regression in the CNS. aacrjournals.orgnih.gov
Patient-Derived Models: The development of patient-derived xenografts (PDXs) and organoids, which better recapitulate the complexity and heterogeneity of human tumors, will be essential for testing new combination strategies and understanding resistance in a more clinically relevant context.
Engineered Cell Lines: The use of Ba/F3 cells, which can be engineered to express specific MET mutations (including primary driver mutations and secondary resistance mutations), provides a powerful and high-throughput platform for screening the activity of new compounds against resistance and for studying the molecular consequences of specific mutations. nih.gov
Innovative Analytical Methodologies:
Liquid Biopsy and ctDNA Analysis: The methodology of using liquid biopsies to detect MET alterations has been a significant advance, accelerating trial recruitment and enabling non-invasive tumor genotyping. nih.gov Future work will focus on standardizing these assays and expanding their use to monitor for minimal residual disease and early signs of resistance.
Spatial Profiling Technologies: As mentioned, spatial omics platforms represent a cutting-edge methodology for studying the drug's effect on the tumor and its microenvironment. nih.govaacrjournals.org This approach moves beyond simply analyzing "what" molecules are present to understanding "where" they are located, providing critical insights into cell-cell interactions and the spatial organization of the immune response. nih.gov
Computational and Molecular Dynamics Modeling: In silico approaches, such as molecular dynamics simulations, are being used to understand how resistance mutations alter the structure of the MET kinase and its interaction with inhibitors like Tepotinib. nih.gov These models can help predict the efficacy of different TKIs and guide the design of novel drugs that can overcome specific resistance mutations. nih.gov
Q & A
Basic Research Questions
Q. How can researchers design reproducible synthetic protocols for CHFNO?
- Methodological Answer : Begin by reviewing primary literature for existing synthetic routes, noting reaction conditions (solvents, catalysts, temperatures) and yields. Use databases like SciFinder or Reaxys to cross-reference protocols and identify gaps . Document all experimental parameters meticulously, including reagent purity, equipment calibration, and environmental controls (e.g., moisture sensitivity). Validate reproducibility by repeating key steps and comparing spectral data (NMR, IR, MS) with published benchmarks .
Q. What strategies ensure a rigorous literature review for CHFNO?
- Methodological Answer : Prioritize peer-reviewed journals and avoid non-academic sources like general search engines . Use SciFinder to retrieve structural analogs and reaction pathways, filtering results by "review articles" to identify foundational studies. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope of existing research . Cross-check citations in Web of Science to trace influential papers and assess their impact .
Q. Which spectroscopic techniques are critical for characterizing CHFNO?
- Methodological Answer :
- NMR : Use H/C NMR to confirm molecular structure, comparing chemical shifts with predicted values (e.g., ChemDraw simulations). For trifluoromethyl groups, F NMR is essential .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula accuracy.
- X-ray Crystallography : Resolve stereochemistry ambiguities if single crystals are obtainable .
Advanced Research Questions
Q. How should researchers address contradictions in spectroscopic or chromatographic data for CHFNO?
- Methodological Answer : Conduct iterative analysis by repeating experiments under controlled conditions (e.g., standardized degassing for HPLC). Compare results with computational predictions (e.g., DFT for NMR shifts) to identify systematic errors . If contradictions persist, apply the "principal contradiction" framework: determine if the inconsistency arises from methodology (e.g., solvent polarity affecting reaction pathways) or instrumental variability (e.g., column aging in HPLC) . Publish negative results to aid community troubleshooting .
Q. What statistical approaches optimize reaction conditions for synthesizing CHFNO?
- Methodological Answer : Implement Design of Experiments (DoE) methodologies such as factorial designs to evaluate interdependent variables (e.g., temperature, catalyst loading). Use response surface models to identify optimal conditions. For example, a Central Composite Design (CCD) can minimize side-product formation while maximizing yield . Validate models with confirmatory runs and report confidence intervals .
Q. How can computational modeling enhance mechanistic studies of CHFNO's reactivity?
- Methodological Answer : Combine molecular dynamics (MD) simulations with quantum mechanical calculations (e.g., DFT) to map reaction coordinates. Use software like Gaussian or ORCA to calculate transition states and activation energies. Cross-validate computational results with kinetic experiments (e.g., Eyring plots) to confirm proposed mechanisms . Archive input files and parameters in supplemental materials for reproducibility .
Q. What methodologies validate the biological or catalytic activity of CHFNO?
- Methodological Answer : Design dose-response assays (e.g., IC for enzyme inhibition) with positive/negative controls. Use blinded analysis to reduce bias and report uncertainties (e.g., standard deviations across triplicates) . For catalytic studies, employ turnover number (TON) and frequency (TOF) calculations, ensuring substrate purity via GC/MS . Reference established protocols from journals like JACS or ACS Catalysis to align with community standards .
Guidance for Data Interpretation and Reporting
- Avoid Common Pitfalls : Ensure raw data is archived and accessible (e.g., institutional repositories) . Differentiate primary vs. secondary sources when citing synthetic methods .
- Ethical Reporting : Disclose conflicts of interest (e.g., funding sources) and adhere to copyright rules when reproducing figures .
- Advanced Analysis : For multivariate datasets, use Principal Component Analysis (PCA) to identify latent variables affecting yield or purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
